

Discovery and history of pyridoxal phosphate as a vitamin B6 vitamer.

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A Technical Guide to the Discovery and History of **Pyridoxal Phosphate** as a Vitamin B6 Vitamer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxal phosphate (PLP), the active form of vitamin B6, is a vital coenzyme in a vast array of metabolic processes. Its discovery and the elucidation of its role as a vitamin B6 vitamer represent a significant chapter in the history of nutritional biochemistry. This technical guide provides a comprehensive overview of this journey, from the initial observations of vitamin B6 deficiency in animal models to the chemical synthesis and characterization of its various forms. We present detailed experimental protocols from the seminal studies, summarize key quantitative data, and provide visualizations of the critical experimental workflows and metabolic pathways to offer a thorough resource for professionals in research and drug development.

The Emergence of a New Vitamin: The "Rat Acrodynia Factor"

The story of vitamin B6 begins in the 1930s with the study of a specific dermatitis in rats, termed "rat acrodynia," characterized by redness and scaling of the paws, nose, and ears. In

1934, Paul György identified a factor in yeast that could cure this condition, distinguishing it from other known B vitamins and naming it vitamin B6.^{[1][2]}

Key Experiment: Induction and Cure of Rat Acrodynia

The foundational experiment involved inducing a deficiency state in rats through a controlled diet and then demonstrating the curative effect of a specific nutritional factor.

A semi-synthetic diet was formulated to be deficient in vitamin B6 while providing all other known essential nutrients.

Table 1: Composition of the Basal Diet for Induction of Rat Acrodynia

Component	Amount
Casein (purified)	18 g
Sucrose	68 g
Butter (unsalted)	10 g
Cod liver oil	2 g
Salt mixture (Osborne-Mendel)	4 g
Vitamin Supplement	
Thiamine	20 µg
Riboflavin	20 µg

Young rats fed this diet would develop characteristic skin lesions within 3-4 weeks. The curative potency of various substances was then tested by supplementing this basal diet.



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Figure 1: Experimental workflow for identifying the "rat acrodynia factor."

Isolation and Chemical Characterization of Pyridoxine

Following György's discovery, the next crucial step was to isolate and identify the chemical nature of vitamin B6.

Isolation of Crystalline "Factor I" (Pyridoxine)

In 1938, Samuel Lepkovsky successfully isolated a crystalline substance from rice bran that was active in curing rat acrodynia, which he named "Factor I".^[1]

The isolation procedure was a multi-step process involving extraction, adsorption, and crystallization.

- Extraction: Rice bran was extracted with hot ethanol.
- Adsorption: The extract was treated with fuller's earth to adsorb the active factor.
- Elution: The factor was eluted from the fuller's earth with a barium hydroxide solution.
- Precipitation: Impurities were removed by precipitation with lead acetate.
- Further Purification: The filtrate was further purified by adsorption on charcoal and elution with ethanol.
- Crystallization: The final active fraction was crystallized from an ethanol-ether mixture.

Structure Elucidation and Synthesis of Pyridoxine

In 1939, two independent groups, Richard Kuhn and his colleagues in Germany, and Stanton A. Harris and Karl Folkers at Merck and Co. in the United States, elucidated the structure of vitamin B6 as 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine and named it pyridoxine.^{[1][2]} Both groups also reported its chemical synthesis in the same year.^{[3][4][5][6]}

The structure was determined through a series of chemical degradation and derivatization reactions.

- **Elemental Analysis and Molecular Formula Determination:** Established the empirical formula as $C_8H_{11}NO_3$.
- **Titration and UV Absorption Spectroscopy:** Indicated the presence of a phenolic hydroxyl group on a pyridine ring.
- **Acetylation and Benzoylation:** Showed the presence of two additional hydroxyl groups, which were alcoholic in nature.
- **Oxidation Reactions:** Oxidation of pyridoxine derivatives yielded known pyridine carboxylic acids, which helped to establish the substitution pattern on the pyridine ring.

Discovery of the Vitamin B6 Vitamers: Pyridoxal and Pyridoxamine

Esmond Snell, through his work with microorganisms, discovered that pyridoxine was not the only form of vitamin B6. He identified two other naturally occurring forms with vitamin B6 activity: pyridoxal and pyridoxamine.^{[7][8]}

Key Experiment: Microbiological Assay for Vitamin B6

Snell developed a microbiological assay using *Streptococcus lactis* (later reclassified as *Lactococcus lactis*) and *Saccharomyces carlsbergensis* (a type of yeast) which responded to different forms of vitamin B6. He observed that the growth-promoting activity of pyridoxine for these organisms could be significantly increased by treating it with amino acids or by autoclaving, suggesting its conversion to more active forms.

- **Basal Medium Preparation:** A synthetic medium was prepared containing all the necessary nutrients for the microorganism except for vitamin B6.
- **Sample and Standard Preparation:** Samples to be assayed and standards of known pyridoxine concentration were prepared in a series of dilutions.
- **Inoculation:** The tubes containing the basal medium and the samples/standards were inoculated with a suspension of the test organism.

- Incubation: The tubes were incubated at a controlled temperature (e.g., 30-37°C) for a specific period (e.g., 16-24 hours for bacteria, 48-72 hours for yeast).
- Growth Measurement: The extent of microbial growth was measured turbidimetrically (by measuring the absorbance of the culture) or by titrating the acid produced during growth.
- Calculation: The vitamin B6 content of the sample was determined by comparing the growth it produced with the growth produced by the known standards.

Table 2: Typical Composition of Basal Medium for *S. carlsbergensis*

Component	Amount per 100 mL
Glucose	2 g
Casein hydrolysate (vitamin-free)	500 mg
Asparagine	10 mg
Adenine sulfate	1 mg
Guanine hydrochloride	1 mg
Uracil	1 mg
Xanthine	1 mg
Salt Solution A	0.5 mL
Salt Solution B	0.5 mL
Thiamine	10 µg
Riboflavin	20 µg
Pantothenic acid	10 µg
Niacin	20 µg
Biotin	0.4 µg
Inositol	1 mg

*Salt Solution A: K_2HPO_4 (25g) and KH_2PO_4 (25g) in 250 mL water. *Salt Solution B: $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (10g), NaCl (0.5g), $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ (0.5g), and $\text{MnSO}_4 \cdot 4\text{H}_2\text{O}$ (0.5g) in 250 mL water.

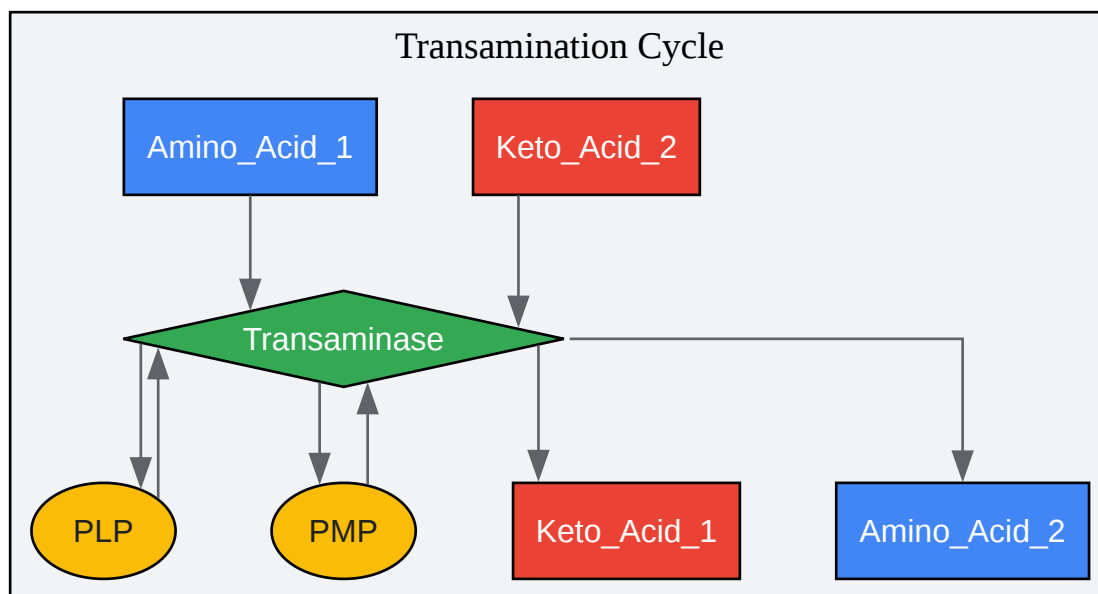
Pyridoxal Phosphate: The Active Coenzyme

Further research revealed that the various vitamin B6 vitamers are converted in the body to their phosphorylated forms. Pyridoxal 5'-phosphate (PLP) was identified as the primary coenzyme form, participating in a wide range of enzymatic reactions, particularly in amino acid metabolism.

Metabolic Pathways Involving Pyridoxal Phosphate

PLP is a coenzyme for a large number of enzymes, including transaminases, decarboxylases, and racemases.

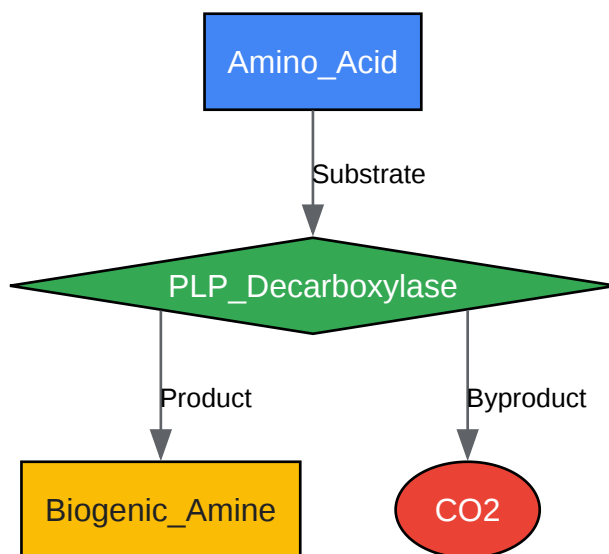
Transamination is the transfer of an amino group from an amino acid to a keto acid, a key process in amino acid synthesis and degradation.



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Figure 2: Generalized scheme of a PLP-dependent transamination reaction.

PLP is essential for the decarboxylation of amino acids to form biogenic amines, including several important neurotransmitters.



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Figure 3: General mechanism of amino acid decarboxylation catalyzed by a PLP-dependent decarboxylase.

Conclusion

The journey from the observation of a dietary deficiency disease in rats to the comprehensive understanding of **pyridoxal phosphate** as a ubiquitous and essential coenzyme is a testament to the power of the scientific method. The pioneering work of György, Lepkovsky, Kuhn, Harris, Folkers, and Snell laid the foundation for our current knowledge of vitamin B6 metabolism and its critical importance in human health and disease. This technical guide provides a detailed look into the key experiments and discoveries that have shaped this field, offering a valuable historical and methodological resource for the scientific community.

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